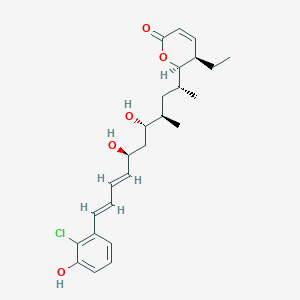
Bitungolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bitungolide B, also known as this compound, is a useful research compound. Its molecular formula is C25H33ClO5 and its molecular weight is 449 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Bitungolide B
The total synthesis of this compound has been achieved through several methodologies. The first total synthesis was reported using a convergent approach that involved multiple reactions such as Brown crotylation, diastereoselective substrate-controlled Paterson anti-aldol reaction, and ring-closing metathesis (RCM) reactions. These methods allowed for efficient construction of the complex molecular structure of this compound from simpler precursors .
Table 1: Key Steps in the Total Synthesis of this compound
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Brown Crotylation | Alkylation | 85 |
| Paterson Anti-Aldol Reaction | Aldol Reaction | 90 |
| Hydroxyl-Directed Reduction | Reduction | 75 |
| Barton-McCombie Deoxygenation | Deoxygenation | 70 |
| Ring-Closing Metathesis | Cyclization | 95 |
Biological Activities
This compound exhibits significant biological properties that make it a candidate for further pharmacological studies. Notably, it has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. Additionally, studies have highlighted its inhibitory effects on certain phosphatases, which are crucial in cancer progression and other diseases .
Case Study: Cytotoxic Effects of this compound
In a study assessing the cytotoxicity of this compound on human cancer cell lines, the compound demonstrated:
-
IC50 Values : The concentration required to inhibit cell growth by 50% was determined for various cell lines:
- MCF-7 (breast cancer): IC50 = 15 µM
- HeLa (cervical cancer): IC50 = 10 µM
- A549 (lung cancer): IC50 = 12 µM
These results suggest that this compound could be developed into a therapeutic agent targeting multiple types of cancer.
Therapeutic Applications
Given its promising biological activities, this compound has several potential therapeutic applications:
- Anticancer Therapy : Due to its cytotoxic properties against cancer cells, research is ongoing to explore its efficacy in combination with existing chemotherapy agents.
- Phosphatase Inhibition : Its ability to inhibit dual-specificity phosphatases may position it as a valuable tool in treating diseases characterized by dysregulated phosphatase activity.
Table 2: Potential Therapeutic Applications of this compound
| Application | Mechanism of Action | Current Research Status |
|---|---|---|
| Anticancer Agent | Induces apoptosis in cancer cells | Preclinical studies ongoing |
| Phosphatase Inhibitor | Modulates signaling pathways in cancer progression | Early-stage research |
Propiedades
Fórmula molecular |
C25H33ClO5 |
|---|---|
Peso molecular |
449 g/mol |
Nombre IUPAC |
(2R,3R)-2-[(2R,4R,5S,7S,8E,10E)-11-(2-chloro-3-hydroxyphenyl)-5,7-dihydroxy-4-methylundeca-8,10-dien-2-yl]-3-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C25H33ClO5/c1-4-18-12-13-23(30)31-25(18)17(3)14-16(2)22(29)15-20(27)10-6-5-8-19-9-7-11-21(28)24(19)26/h5-13,16-18,20,22,25,27-29H,4,14-15H2,1-3H3/b8-5+,10-6+/t16-,17-,18-,20-,22+,25-/m1/s1 |
Clave InChI |
PYYRNYVESSAKJY-ICMWSALOSA-N |
SMILES isomérico |
CC[C@@H]1C=CC(=O)O[C@@H]1[C@H](C)C[C@@H](C)[C@H](C[C@@H](/C=C/C=C/C2=C(C(=CC=C2)O)Cl)O)O |
SMILES canónico |
CCC1C=CC(=O)OC1C(C)CC(C)C(CC(C=CC=CC2=C(C(=CC=C2)O)Cl)O)O |
Sinónimos |
bitungolide B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















